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Compound of Interest

Compound Name: Verbascoside

Cat. No.: B1683046 Get Quote

Published: November 10, 2025

In the realm of natural product research, the nomenclature of chemical compounds can often

be a source of confusion. A case in point is the relationship between Verbascoside and

Acteoside. This guide clarifies that Verbascoside and Acteoside are, in fact, synonymous

names for the same phenylethanoid glycoside.[1][2][3][4] This document provides a

comprehensive overview of this compound's biological activities, supported by experimental

data, detailed protocols, and visual representations of its mechanisms of action to serve as a

valuable resource for researchers, scientists, and drug development professionals.

Chemical Identity
Verbascoside and Acteoside refer to the same chemical entity, a hydrophilic phenylethanoid

glycoside.[5] First isolated from Verbascum sinuatum, it was named Verbascoside.[1] Later,

the same compound was isolated from Syringa vulgaris and named Acteoside.[1] Subsequent

structural analysis confirmed their identical nature. Other less common synonyms for this

compound include Kusaginin and Orobanchin.[1][2][4]
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Identifier Value

CAS Number 61276-17-3

Molecular Formula C29H36O15

Molecular Weight 624.59 g/mol

Synonyms Acteoside, Kusaginin, Orobanchin

Comparative Biological Activities
As Verbascoside and Acteoside are identical, this section presents a unified summary of the

compound's diverse biological activities, with quantitative data from various studies compiled

for ease of comparison.

Antioxidant Activity
Verbascoside/Acteoside exhibits potent antioxidant properties, primarily attributed to its ability

to scavenge free radicals. This activity has been quantified in various assays, with the 2,2-

diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method.

Assay Model IC50 Value Reference

DPPH Radical

Scavenging
In vitro 58.1 µM [6]

Superoxide (O2•−)

Scavenging
In vitro 24.4 µM [6]

Hydroxyl (•OH)

Radical Scavenging
In vitro 357 µM [6]

H2O2 Scavenging In vitro 2.6 µg/mL [1]

Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects by modulating key

inflammatory pathways and mediators. A common in vitro model for studying inflammation
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involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory response in

macrophage cell lines.

Assay
Cell
Line/Model

Key Findings
IC50/Concentr
ation

Reference

Nitric Oxide (NO)

Production

Inhibition

LPS-stimulated

RAW 264.7

macrophages

Inhibition of NO

production
- [7][8]

Cytokine

Inhibition (TNF-

α, IL-1β, IL-6)

LPS-stimulated

BV2 microglia

Suppression of

pro-inflammatory

cytokine

production

- [9]

COX-2

Expression

Inhibition

LPS-stimulated

human

neutrophils

Suppression of

COX-2 mRNA

expression

5% extract

concentration
[10]

Anticancer Activity
Verbascoside/Acteoside has shown cytotoxic effects against various cancer cell lines,

primarily through the induction of apoptosis and inhibition of cell proliferation. The MTT assay is

a widely used method to assess cell viability and determine the cytotoxic potential of

compounds.

Cell Line Cancer Type IC50 Value Reference

L-1210 Murine Leukemia 13 µM [11]

4T1 Breast Cancer 117 µM [1]

HeLa Cervical Cancer >500 µM [12]

MCF-7 Breast Cancer 7.7 µg/mL

A549 Lung Adenocarcinoma >500 µM [12]

Neuroprotective Activity
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The neuroprotective potential of Verbascoside/Acteoside has been investigated in models of

neurodegenerative diseases, such as Alzheimer's disease. Key mechanisms include the

inhibition of amyloid-β (Aβ) aggregation and protection against Aβ-induced cytotoxicity.

Assay Model Key Findings Concentration Reference

Aβ-induced

Cytotoxicity

SH-SY5Y

neuroblastoma

cells

Protection

against Aβ(25-

35)-induced cell

injury

Pre-treatment for

1.5 h
[12]

Aβ

Oligomerization

Inhibition

In vitro

Inhibition of

Aβ(1-42)

oligomerization

50 µg/mL [13]

Oxygen-Glucose

Deprivation/Repe

rfusion (OGD/R)

PC12 cells

Improved cell

viability and

maintained

normal

morphology

- [11]

Antimicrobial and Antiprotozoal Activity
Verbascoside/Acteoside has also been reported to possess antimicrobial and antiprotozoal

properties, demonstrating its broad spectrum of biological activity.

Organism Activity MIC/IC50 Value Reference

Staphylococcus

aureus
Antibacterial 63 µg/mL (MIC) [3]

Streptococcus

pyogenes
Antibacterial 62 µg/mL (MIC) [3]

Leishmania donovani Antiprotozoal 8.7 µg/mL (IC50) [12]

Trypanosoma b.

rhodesiense
Antiprotozoal 14.2 µg/mL (IC50) [12]
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate

reproducibility and further investigation.

DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of Verbascoside/Acteoside.

Protocol:

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

Prepare various concentrations of Verbascoside/Acteoside in methanol.

In a 96-well plate, add 100 µL of each concentration of the test compound.

Add 100 µL of the DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

A control containing methanol and DPPH solution is also measured.

The percentage of scavenging activity is calculated using the formula: (A_control -

A_sample) / A_control * 100, where A is the absorbance.

The IC50 value is determined by plotting the percentage of scavenging activity against the

concentration of the compound.

MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of Verbascoside/Acteoside on cancer cell lines.

Protocol:

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24

hours.
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Treat the cells with various concentrations of Verbascoside/Acteoside and incubate for the

desired time period (e.g., 24, 48, or 72 hours).

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the untreated control cells.

The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated
Macrophages
Objective: To evaluate the anti-inflammatory activity of Verbascoside/Acteoside by measuring

the inhibition of nitric oxide production.

Protocol:

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of Verbascoside/Acteoside for 1-2 hours.

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO

production.

After incubation, collect the cell culture supernatant.

Determine the nitrite concentration in the supernatant using the Griess reagent system. This

involves mixing equal volumes of supernatant with Griess reagent (a mixture of sulfanilamide

and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
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Measure the absorbance at 540 nm.

The amount of nitrite is calculated from a sodium nitrite standard curve.

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Aβ-Induced Neurotoxicity Assay
Objective: To assess the neuroprotective effect of Verbascoside/Acteoside against amyloid-

beta induced cell death.

Protocol:

Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate into a

neuronal phenotype if required.

Pre-treat the cells with different concentrations of Verbascoside/Acteoside for a specified

period (e.g., 1.5 hours).

Expose the cells to a neurotoxic concentration of amyloid-beta peptide (e.g., 25 µM Aβ25-35

or 20 µM Aβ1-42) for 24 hours.[12][13]

Assess cell viability using the MTT assay as described previously.

The neuroprotective effect is determined by the percentage increase in cell viability in the

compound-treated groups compared to the Aβ-treated control group.

Signaling Pathways and Mechanisms of Action
Verbascoside/Acteoside exerts its diverse biological effects by modulating several key

signaling pathways. The following diagrams, generated using the DOT language for Graphviz,

illustrate the compound's influence on the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway
Verbascoside/Acteoside has been shown to inhibit the activation of the NF-κB pathway, a

central regulator of inflammation. It achieves this by preventing the phosphorylation and
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subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65

subunit of NF-κB.

Cytoplasm Nucleus

LPS TLR4 IKK Complex IκBα
 P

NF-κB (p65/p50) Active NF-κB Nucleus Pro-inflammatory
Gene Expression

Verbascoside
(Acteoside)

Inhibits
phosphorylation

Click to download full resolution via product page

Caption: Verbascoside inhibits NF-κB activation.

MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes p38, JNK, and ERK, is

another critical regulator of cellular processes that is modulated by Verbascoside/Acteoside.

The compound has been shown to suppress the phosphorylation of ERK1/2 while promoting

the phosphorylation of p38 and JNK, leading to the induction of apoptosis in cancer cells.[2][4]
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Caption: Verbascoside modulates MAPK signaling.

Conclusion
Verbascoside and Acteoside are identical compounds with a remarkable range of biological

activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and

antimicrobial effects. This guide provides a consolidated resource of its multifaceted properties,

supported by quantitative experimental data and detailed protocols. The elucidation of its

mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways,

underscores its potential as a lead compound for the development of novel therapeutics.

Further research is warranted to fully explore its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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